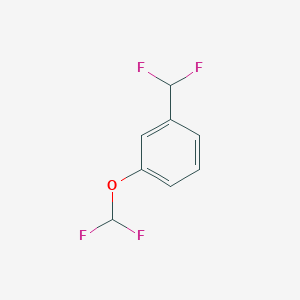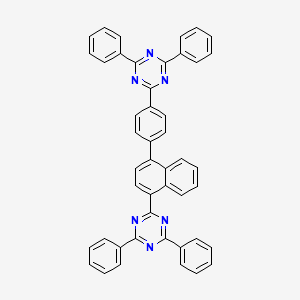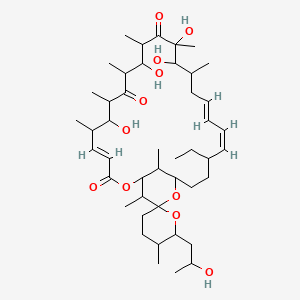
1-(Difluoromethoxy)-3-(difluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)-3-(difluoromethyl)benzene is an organic compound characterized by the presence of two fluorine atoms attached to a methoxy group and a difluoromethyl group on a benzene ring. This compound is part of the broader class of fluorinated aromatic compounds, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a halogenated benzene, reacts with difluoromethylating and difluoromethoxylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethoxy)-3-(difluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, where the fluorine atoms or methoxy group can be replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: Reagents such as alkoxides, thiolates, and amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce alkylated or aminated products .
Scientific Research Applications
1-(Difluoromethoxy)-3-(difluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-3-(difluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological processes, such as enzyme inhibition or receptor activation, which underlies its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethoxy)-4-(1-methylpropyl)benzene: Another fluorinated aromatic compound with similar structural features.
Difluoromethyl phenoxathiinium salt: A versatile difluoromethylating reagent with diverse reactivities.
Uniqueness
1-(Difluoromethoxy)-3-(difluoromethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of difluoromethoxy and difluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H6F4O |
|---|---|
Molecular Weight |
194.13 g/mol |
IUPAC Name |
1-(difluoromethoxy)-3-(difluoromethyl)benzene |
InChI |
InChI=1S/C8H6F4O/c9-7(10)5-2-1-3-6(4-5)13-8(11)12/h1-4,7-8H |
InChI Key |
ZZSHYNULOYSRII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)





![7-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13711774.png)
